2,4-Dimethoxy-3-methylaniline
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Overview
Description
2,4-Dimethoxy-3-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-methylaniline typically involves the nitration of 2,4-dimethoxytoluene followed by reduction. The nitration step introduces a nitro group into the aromatic ring, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2,4-Dimethoxy-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity. The amino group can form hydrogen bonds with biological molecules, facilitating its interaction with specific targets .
Comparison with Similar Compounds
2,4-Dimethoxyaniline: Lacks the methyl group, resulting in different reactivity and applications.
3,4-Dimethoxyaniline: The position of the methoxy groups affects its chemical behavior.
2,5-Dimethoxyaniline: Another positional isomer with distinct properties.
Uniqueness: 2,4-Dimethoxy-3-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric effects. This makes it particularly useful in certain chemical syntheses and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,4-dimethoxy-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGULTIKEJDJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510140 |
Source
|
Record name | 2,4-Dimethoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73233-86-0 |
Source
|
Record name | 2,4-Dimethoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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